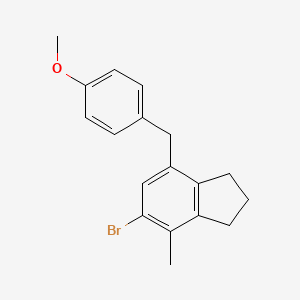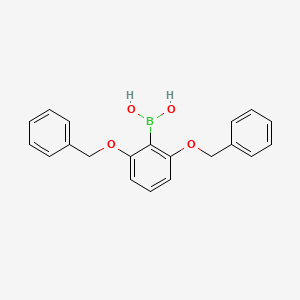
2,6-Bis(benzyloxy)phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(benzyloxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two benzyloxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(benzyloxy)phenylboronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the reaction of 2,6-dibenzyloxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(benzyloxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides, catalyzed by palladium complexes.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.
Substitution Reactions: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products:
Phenols: Formed from oxidation reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,6-Bis(benzyloxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)phenylboronic acid primarily involves its ability to form stable complexes with other molecules through its boronic acid group. This interaction can influence various molecular pathways, making it useful in catalysis and drug design .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy groups, making it less sterically hindered and more reactive in certain conditions.
2-Benzyloxyphenylboronic Acid: Contains only one benzyloxy group, offering different reactivity and steric properties.
Uniqueness: 2,6-Bis(benzyloxy)phenylboronic acid is unique due to the presence of two benzyloxy groups, which provide steric hindrance and influence its reactivity and stability in various chemical reactions.
Properties
IUPAC Name |
[2,6-bis(phenylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BO4/c22-21(23)20-18(24-14-16-8-3-1-4-9-16)12-7-13-19(20)25-15-17-10-5-2-6-11-17/h1-13,22-23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSUABLNUYIWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
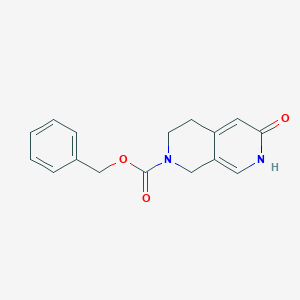
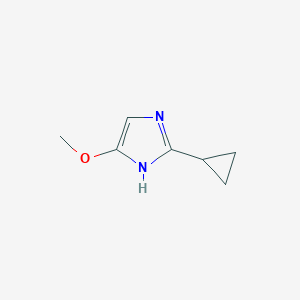
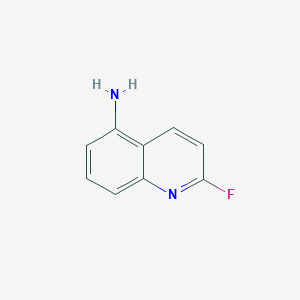
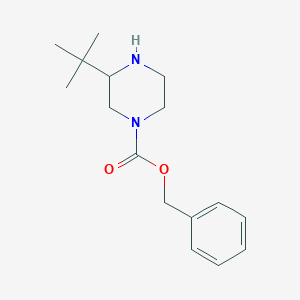
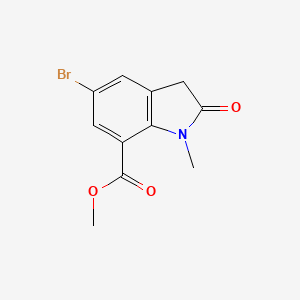
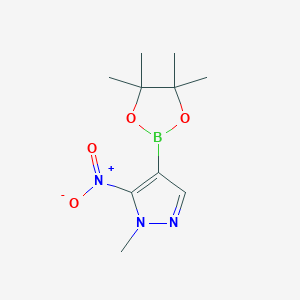
![5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole](/img/structure/B8177220.png)
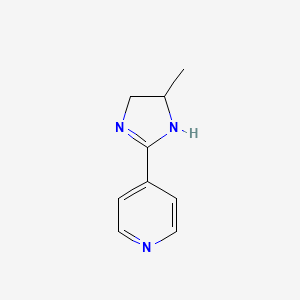
![N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B8177225.png)
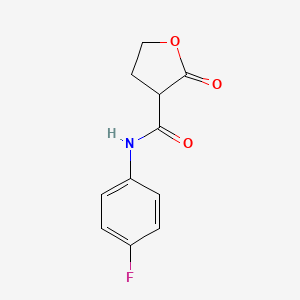
![Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8177235.png)
![2-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]-2-propanol](/img/structure/B8177243.png)
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B8177265.png)
